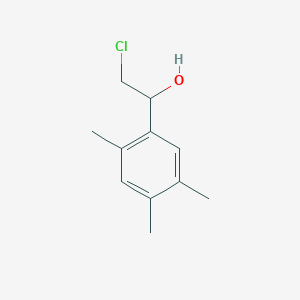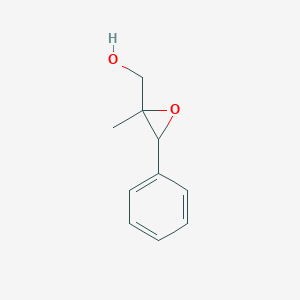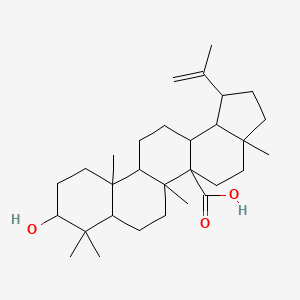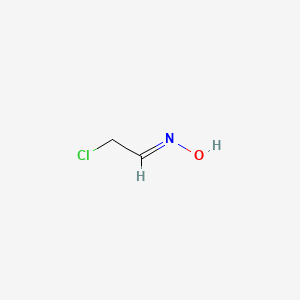
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,5-trimetilfenil)-2-cloroetan-1-ol es un compuesto orgánico con la fórmula molecular C11H15ClO. Es un derivado clorado del etan-1-ol, que presenta un grupo 2,4,5-trimetilfenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,4,5-trimetilfenil)-2-cloroetan-1-ol típicamente implica la cloración de 1-(2,4,5-trimetilfenil)etan-1-ol. Un método común es la reacción de 1-(2,4,5-trimetilfenil)etan-1-ol con cloruro de tionilo (SOCl2) en condiciones de reflujo. La reacción procede de la siguiente manera:
C9H12CH2OH+SOCl2→C9H12CH2Cl+SO2+HCl
Métodos de producción industrial
La producción industrial de 1-(2,4,5-trimetilfenil)-2-cloroetan-1-ol puede implicar procesos de cloración a gran escala que utilizan reactivos y condiciones similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando pasos de purificación como la destilación o la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,4,5-trimetilfenil)-2-cloroetan-1-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su alcohol correspondiente.
Sustitución: El átomo de cloro puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear nucleófilos como hidróxido de sodio (NaOH) o cianuro de potasio (KCN).
Productos principales
Oxidación: Formación de 1-(2,4,5-trimetilfenil)-2-cloroetanona.
Reducción: Formación de 1-(2,4,5-trimetilfenil)etan-1-ol.
Sustitución: Formación de varios derivados sustituidos del etan-1-ol.
Aplicaciones Científicas De Investigación
1-(2,4,5-trimetilfenil)-2-cloroetan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de compuestos orgánicos más complejos.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2,4,5-trimetilfenil)-2-cloroetan-1-ol implica su interacción con objetivos moleculares como enzimas o receptores. El átomo de cloro y el grupo trimetilfenilo juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede modular vías bioquímicas inhibiendo o activando enzimas específicas, lo que lleva a diversos efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-ol
- 2-Chloro-1-(3,4,5-trimethylphenyl)ethan-1-ol
- 2-Chloro-1-(2,3,5-trimethylphenyl)ethan-1-ol
Singularidad
1-(2,4,5-trimetilfenil)-2-cloroetan-1-ol es único debido a la posición específica de los grupos metilo en el anillo fenilo, lo que influye en su reactividad química y actividad biológica. Esta disposición estructural puede dar como resultado propiedades distintas en comparación con sus isómeros y otros compuestos similares.
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
2-chloro-1-(2,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3 |
Clave InChI |
MMFBECABNPXRGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C(CCl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)

![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)





![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)



